ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate
CAS No.: 422290-05-9
Cat. No.: VC5043178
Molecular Formula: C25H19BrN4O3S
Molecular Weight: 535.42
* For research use only. Not for human or veterinary use.
![ethyl 4-[2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamido]benzoate - 422290-05-9](/images/structure/VC5043178.png)
Specification
CAS No. | 422290-05-9 |
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Molecular Formula | C25H19BrN4O3S |
Molecular Weight | 535.42 |
IUPAC Name | ethyl 4-[[2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetyl]amino]benzoate |
Standard InChI | InChI=1S/C25H19BrN4O3S/c1-2-33-24(32)15-7-10-17(11-8-15)27-22(31)14-34-25-29-19-12-9-16(26)13-18(19)23-28-20-5-3-4-6-21(20)30(23)25/h3-13H,2,14H2,1H3,(H,27,31) |
Standard InChI Key | SOAPLMKIHGCOCX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name delineates its polycyclic framework and functional groups:
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Core structure: An 8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene system, featuring fused aromatic and non-aromatic rings with nitrogen heteroatoms.
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Substituents:
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A 4-bromo group on the tetracyclic system.
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A sulfanylacetamido linker (-S-CH₂-CONH-) bridging the tetracyclic core to the benzoate ester.
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An ethyl ester at the para position of the benzoic acid moiety.
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This architecture suggests potential for π-π stacking interactions, hydrogen bonding, and electrophilic reactivity, which are critical in drug design .
Parameter | Value | Source |
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Solvent | Ethanol/DMF (6:1 v/v) | |
Temperature | 0°C → room temperature | |
Reaction Time | 16 hours | |
Catalyst | Sodium ethoxide (21% in EtOH) | |
Yield | 84% |
Physicochemical Properties
Molecular Weight and Formula
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Molecular Formula: C₂₇H₂₄BrN₃O₄S
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Molecular Weight: Calculated as 574.47 g/mol (exact mass requires high-resolution MS validation).
Spectroscopic Characterization
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¹³C NMR: Expected signals include:
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Mass Spectrometry: Predominant fragments would arise from cleavage of the labile thioether bond (C-S) and ester group (C-O), with molecular ion [M+H]⁺ at m/z 575 .
Thermal Properties
Extrapolating from ethyl 4-(bromomethyl)benzoate (CAS 26496-94-6):
Challenges and Future Directions
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Synthetic Scalability: Multi-step synthesis with chromatographic purification limits large-scale production. Flow chemistry approaches could improve efficiency .
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Solubility Optimization: The lipophilic tetracyclic system may necessitate formulation with cyclodextrins or lipid nanoparticles for in vivo studies.
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Target Identification: High-throughput screening and molecular docking studies are needed to elucidate precise biological targets.
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